Cas no 2060045-94-3 (4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol)

4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol is a fluorinated quinoline derivative with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The presence of the hydroxymethyl group at the 3-position allows for further functionalization, enabling the synthesis of diverse analogs. This compound’s structural features, including the ethyl and methyl substituents, contribute to its unique electronic and steric properties, which may influence binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for exploratory studies in medicinal chemistry and material science.
4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol structure
2060045-94-3 structure
商品名:4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol
CAS番号:2060045-94-3
MF:C14H14F3NO
メガワット:269.262274265289
MDL:MFCD30499823
CID:5212616
PubChem ID:125452757

4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol 化学的及び物理的性質

名前と識別子

    • CID 125452757
    • 3-Quinolinemethanol, 4-ethyl-2-methyl-6-(trifluoromethyl)-
    • 4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol
    • MDL: MFCD30499823
    • インチ: 1S/C14H14F3NO/c1-3-10-11-6-9(14(15,16)17)4-5-13(11)18-8(2)12(10)7-19/h4-6,19H,3,7H2,1-2H3
    • InChIKey: QRQKIWKLWXOEFJ-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(C(F)(F)F)=CC=2)C(CC)=C(CO)C=1C

じっけんとくせい

  • 密度みつど: 1.262±0.06 g/cm3(Predicted)
  • ふってん: 359.5±37.0 °C(Predicted)
  • 酸性度係数(pKa): 13.60±0.10(Predicted)

4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-338456-0.25g
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3
0.25g
$683.0 2023-09-03
Enamine
EN300-338456-5.0g
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3
5.0g
$2152.0 2023-02-23
Enamine
EN300-338456-5g
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3
5g
$2152.0 2023-09-03
Enamine
EN300-338456-0.5g
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3
0.5g
$713.0 2023-09-03
Enamine
EN300-338456-0.05g
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3
0.05g
$624.0 2023-09-03
Enamine
EN300-338456-1g
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3
1g
$743.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01068030-1g
[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3 95%
1g
¥3717.0 2023-03-11
Enamine
EN300-338456-10.0g
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3
10.0g
$3191.0 2023-02-23
Enamine
EN300-338456-1.0g
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3
1g
$0.0 2023-06-07
Enamine
EN300-338456-2.5g
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
2060045-94-3
2.5g
$1454.0 2023-09-03

4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol 関連文献

4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanolに関する追加情報

Chemical Profile of 4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol (CAS No. 2060045-94-3)

4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol, identified by the CAS number 2060045-94-3, is a complex organic compound belonging to the quinoline derivatives family. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group at the 6-position and an ethyl substituent at the 4-position, combined with a methyl group at the 2-position, contributes to its distinct chemical properties and reactivity. The hydroxymethyl functionality at the 3-position further enhances its versatility as a synthetic intermediate.

The quinoline scaffold is well-documented for its role in medicinal chemistry, particularly in the development of antimicrobial, antimalarial, and anticancer agents. The structural modifications present in 4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol are designed to optimize interactions with biological targets, thereby improving efficacy and selectivity. Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing metabolic stability and binding affinity, making this compound a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is known to influence pharmacokinetic properties by increasing lipophilicity and reducing metabolic clearance. This feature has been extensively studied in drug design, where it is often incorporated to improve oral bioavailability and target engagement. Additionally, the ethoxy and methyl substituents contribute to steric hindrance and electronic modulation, which can fine-tune receptor binding interactions.

In the context of current research, 4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol has been explored as a precursor for more complex molecules. Its quinoline core can serve as a versatile platform for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility makes it particularly valuable for structure-based drug design approaches, where iterative modifications are often required to achieve optimal biological activity.

The synthesis of this compound involves multi-step organic transformations, including condensation reactions, cyclization processes, and selective functional group interconversions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the quinoline ring system efficiently. These techniques not only enhance yield but also enable precise control over regioselectivity, which is crucial for achieving the desired molecular architecture.

From a biological perspective, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in diseases such as cancer and inflammation. The quinoline scaffold is known to interact with various biological pathways, making it a rich area for drug discovery. While comprehensive preclinical data is still limited, the structural features of 4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol align well with known pharmacophores that have demonstrated therapeutic potential.

The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify potential lead compounds derived from this scaffold. By leveraging computational tools, researchers can accelerate the drug discovery process by virtual screening large libraries of analogs before conducting experimental validation. This approach not only saves time but also reduces costs associated with traditional high-throughput screening methods.

In conclusion,4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol (CAS No. 2060045-94-3) represents a significant advancement in medicinal chemistry due to its unique structural attributes and potential therapeutic applications. Its incorporation into drug discovery pipelines holds promise for developing novel treatments targeting various diseases. As research progresses, further exploration of its derivatives will likely uncover additional biological activities and refine our understanding of its pharmacological profile.

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